

# (2S)-Isoxanthohumol: A Technical Guide to Its Interactions with Cellular Receptors

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## Compound of Interest

Compound Name: (2S)-Isoxanthohumol

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## Introduction

**(2S)-Isoxanthohumol** (IXN) is a prenylflavonoid found in hops (*Humulus lupulus* L.) and beer. As a phytoestrogen and a modulator of various cellular signaling pathways, it has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of **(2S)-Isoxanthohumol**'s interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

## Cellular Receptor Interactions of (2S)-Isoxanthohumol

**(2S)-Isoxanthohumol** has been demonstrated to interact with several cellular receptors, either directly or by modulating their signaling pathways. The primary targets identified to date include GABA-A receptors, estrogen receptors, and aldo-keto reductases.

## Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of isoxanthohumol with its known cellular targets. It is important to note that while the (2S) stereoisomer is the naturally occurring form, some studies do not specify the stereochemistry of the isoxanthohumol used.

| Target Receptor/Enzyme             | Ligand         | Assay Type               | Quantitative Value | Cell Line/System    | Reference                               |
|------------------------------------|----------------|--------------------------|--------------------|---------------------|---|
| GABA-A Receptor                    | Isoxanthohumol | Radioligand Displacement | IC50: 11.6 $\mu$ M | Rat brain membranes | <a href="#">[1]</a>                     |
| Aldo-Keto Reductase 1B1 (AKR1B1)   | Isoxanthohumol | Enzyme Inhibition        | Ki: 0.34 $\mu$ M   | Recombinant Human   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Aldo-Keto Reductase 1B1 (AKR1B1)   | Isoxanthohumol | Enzyme Inhibition        | IC50: 0.57 $\mu$ M | Recombinant Human   | <a href="#">[2]</a>                     |
| Aldo-Keto Reductase 1B10 (AKR1B10) | Isoxanthohumol | Enzyme Inhibition        | Ki: 2.25 $\mu$ M   | Recombinant Human   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Aldo-Keto Reductase 1B10 (AKR1B10) | Isoxanthohumol | Enzyme Inhibition        | IC50: 1.09 $\mu$ M | Recombinant Human   | <a href="#">[2]</a>                     |

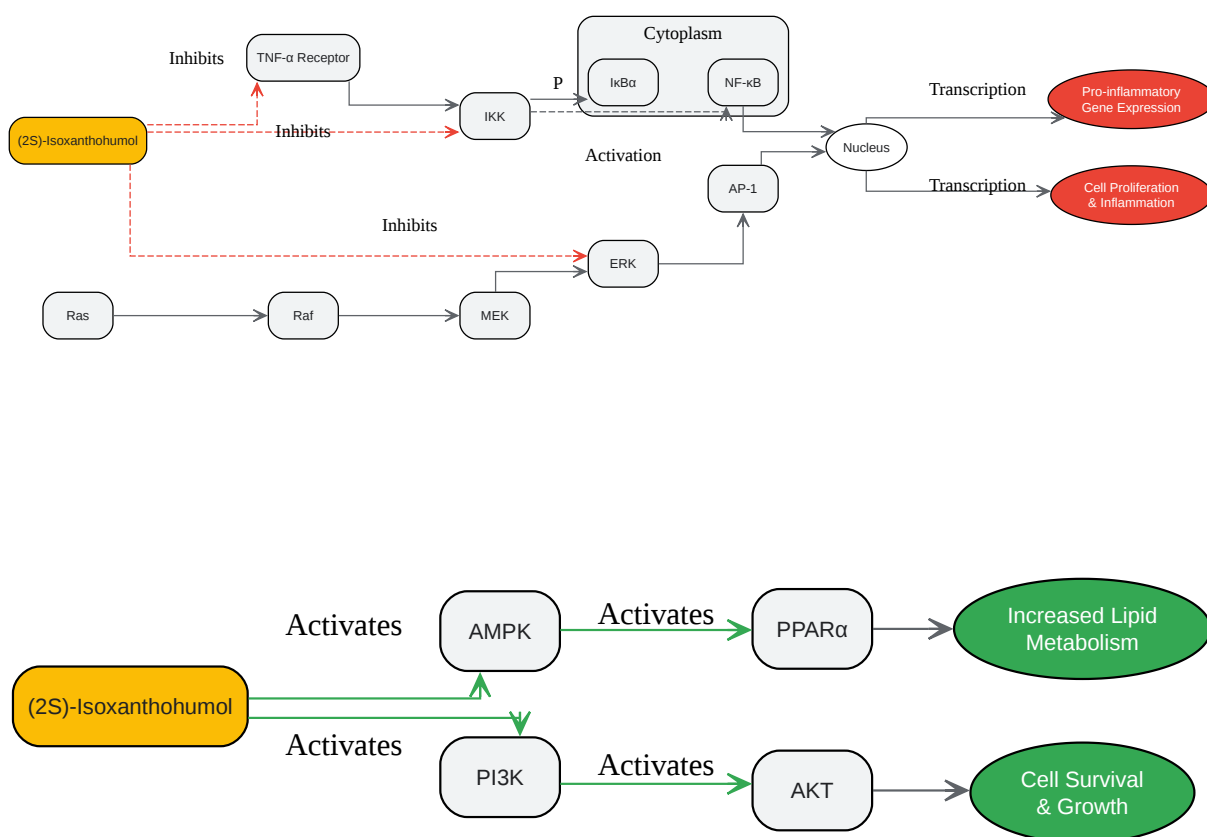
Note: Specific quantitative binding data ( $K_d$ ,  $K_i$ , or  $IC_{50}$ ) for **(2S)-Isoxanthohumol** with estrogen receptors ( $ER\alpha$  and  $ER\beta$ ) is not yet available in the public domain, although its phytoestrogenic effects are documented.[\[4\]](#)

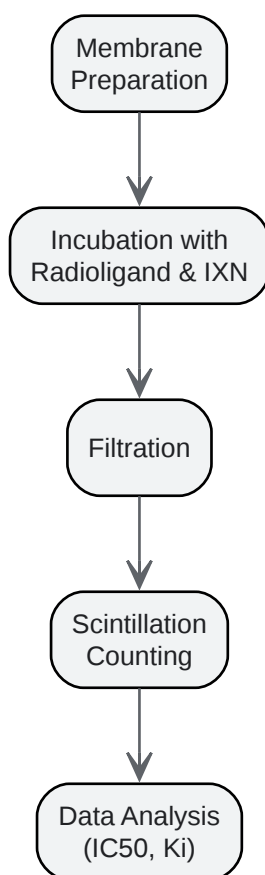
## Signaling Pathway Modulation

**(2S)-Isoxanthohumol** has been shown to modulate several key signaling pathways implicated in inflammation, angiogenesis, and cellular metabolism.

### NF- $\kappa$ B and MAPK Signaling Pathways

Isoxanthohumol has been demonstrated to inhibit inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF- $\alpha$ ) and nuclear factor kappa B (NF- $\kappa$ B).[5] Furthermore, it reduces the activation of Erk (a key component of the MAPK pathway) in both human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs).[5]





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## References

- 1. Analyzing bioactive effects of the minor hop compound xanthohumol C on human breast cancer cells using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxanthohumol - Wikipedia [en.wikipedia.org]

- 5. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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